(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

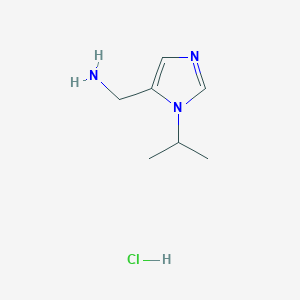

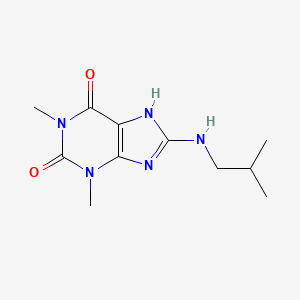

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride, also known as Isoprenaline hydrochloride, is a synthetic drug that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research for its ability to stimulate the beta-adrenergic receptors in the body, which can have a range of biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary target of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride, also known as methenamine, is the urinary tract . It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

The antibacterial activity of methenamine depends on its conversion in the urine to formaldehyde . Formaldehyde’s spectrum of antibacterial activity encompasses all urinary tract pathogens .

Pharmacokinetics

Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Methenamine works best when your urine has a low pH and is acidic .

Result of Action

The result of methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . By converting to formaldehyde in the urine, it kills bacteria and prevents them from growing and multiplying .

Action Environment

The efficacy of methenamine is influenced by the pH level of the urine. It is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, dietary and lifestyle factors that affect urine pH can influence the action, efficacy, and stability of methenamine .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride in lab experiments is its ability to selectively activate the beta-adrenergic receptors in the body. This allows researchers to study the effects of these receptors on specific physiological processes. However, one limitation of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride is that it can have off-target effects on other receptors in the body, which can complicate the interpretation of results.

Future Directions

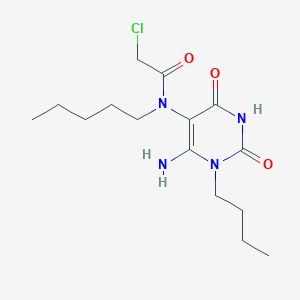

There are a number of future directions for the use of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride in scientific research. One area of interest is the study of the beta-adrenergic receptors in different tissues and organs, and how their activation can affect specific physiological processes. Another area of interest is the development of more selective beta-adrenergic receptor agonists, which could potentially have fewer off-target effects and be more useful in clinical settings. Additionally, (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride could be used in combination with other drugs to study their effects on beta-adrenergic receptor signaling pathways.

Synthesis Methods

The synthesis of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride involves the reaction of 2-chloroacetophenone with isopropylamine and sodium cyanide to form 1-(2-chloroacetophenone)-2-imidazolidinone. This compound is then treated with hydrogen chloride gas to yield (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride. The synthesis method has been well-established and is widely used in the production of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride for scientific research purposes.

Scientific Research Applications

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride has a wide range of scientific research applications, particularly in the field of pharmacology. It is commonly used as a tool to study the beta-adrenergic receptors in the body, which are involved in a variety of physiological processes such as heart rate, blood pressure, and metabolism. (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride hydrochloride is used to stimulate these receptors and study their effects on these processes.

properties

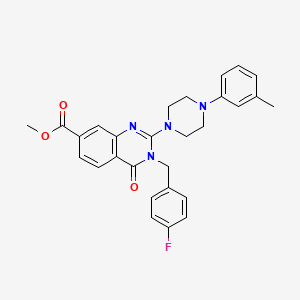

IUPAC Name |

(3-propan-2-ylimidazol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNOYNLNAZEPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)